molecular formula C7H9NO2 B2649468 3-cyano-1-methylcyclobutane-1-carboxylic acid, Mixture of diastereomers CAS No. 2138045-01-7

3-cyano-1-methylcyclobutane-1-carboxylic acid, Mixture of diastereomers

Cat. No. B2649468
CAS RN: 2138045-01-7
M. Wt: 139.154
InChI Key: KVHZIDJLDIRBGK-UHFFFAOYSA-N
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Description

3-cyano-1-methylcyclobutane-1-carboxylic acid is a chemical compound with the CAS Number: 2138045-01-7 . It has a molecular weight of 139.15 and its IUPAC name is 3-cyano-1-methylcyclobutane-1-carboxylic acid .


Synthesis Analysis

While specific synthesis methods for 3-cyano-1-methylcyclobutane-1-carboxylic acid were not found, it’s worth noting that similar compounds, such as 3-methylcyclobutanecarboxylic acid, have been used as reactants in the preparation of alternating copolymers via ring-opening metathesis polymerization (ROMP) of methylcyclobutene and dimethylcyclobutene .


Molecular Structure Analysis

The molecular structure of 3-cyano-1-methylcyclobutane-1-carboxylic acid can be represented by the InChI code: 1S/C7H9NO2/c1-7(6(9)10)2-5(3-7)4-8/h5H,2-3H2,1H3,(H,9,10) .


Physical And Chemical Properties Analysis

3-cyano-1-methylcyclobutane-1-carboxylic acid is a powder . It is typically stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis and Physical-Chemical Properties

Research on cyclobutane derivatives, such as the synthesis and analysis of cis- and trans-1-amino-3-fluoro-3-methylcyclobutanecarboxylic acids from diisopropyl 3-oxocyclobutane-1,1-dicarboxylate, reveals insights into their physical-chemical properties. For instance, while the pKa values of the carboxylic acid functions remain constant across stereoisomers, the amino groups exhibit slightly varying pKa values due to differential interactions with fluorine atoms. This study highlights the nuanced differences in properties that can arise from small structural variations within cyclobutane derivatives (Chernykh et al., 2016).

Structural Applications in Peptides

Cyclobutane-containing compounds have been utilized in the synthesis of bis(cyclobutane) beta-dipeptides, demonstrating the utility of cyclobutane residues in promoting specific structural motifs in peptides. The formation of eight-membered hydrogen-bonded rings in certain diastereomers highlights cyclobutane's role in influencing peptide structure and potentially function (Torres et al., 2009).

Chemical Reactivity and Catalysis

The exploration of cyclobutane derivatives in catalytic processes, such as the diastereo- and enantioselective synthesis of polysubstituted aminocyclobutanes via CuH-catalyzed hydroamination, underscores the potential of these compounds in synthetic chemistry. The reactivity of strained trisubstituted alkenes in this context reveals opportunities for creating complex molecules with high stereocontrol, showcasing cyclobutane derivatives' versatility in organic synthesis (Feng et al., 2019).

Material Science Applications

In materials science, cyclobutane derivatives have been investigated for their potential in creating novel polymeric materials. For example, cyclobutane-1,3-diacid (CBDA) has been identified as a promising building block for the synthesis of materials due to its stability and functional versatility. This research opens new pathways for utilizing cyclobutane derivatives in the design and development of advanced materials with specific properties (Wang et al., 2017).

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

3-cyano-1-methylcyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-7(6(9)10)2-5(3-7)4-8/h5H,2-3H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVHZIDJLDIRBGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)C#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyano-1-methylcyclobutane-1-carboxylic acid

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